Home > Products > Screening Compounds P72890 > N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide - 1203349-31-8

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Catalog Number: EVT-2896806
CAS Number: 1203349-31-8
Molecular Formula: C13H11F2N3O2
Molecular Weight: 279.247
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

The provided papers highlight various chemical reactions relevant to compounds with similar functional groups to "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide". The acetamide group can participate in reactions like hydrolysis, alkylation, and acylation. The difluorophenyl ring can undergo electrophilic aromatic substitution reactions, while the pyrimidine moiety can be involved in nucleophilic aromatic substitution reactions. For example, paper [] describes the synthesis of bis(thioxopyridine) and bis(pyrazolo[3,4-b]pyridine) derivatives, utilizing reactions like condensation with aldehydes and treatment with hydrazine hydrate. Similarly, paper [] focuses on the synthesis of azetidine, quinazoline, and triazolo-thiadiazole-containing pyrazines, utilizing a series of condensation and cyclization reactions.

Applications

Analgesic Activity:

Several papers, including [] and [], discuss the analgesic properties of compounds featuring similar structural features. For example, [] describes the development of novel cycloalcan amides with analgesic properties, highlighting the importance of specific substitutions on the cycloaliphatic core. This suggests that "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" could potentially exhibit analgesic activity, warranting further investigation.

Antimicrobial Activity:

Papers like [] and [] showcase the antimicrobial potential of compounds with similar structural moieties. For instance, [] describes the characterization of antimicrobial secondary metabolites produced by Klebsiella pneumoniae, revealing a diverse range of bioactive compounds. This suggests that "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" could potentially exhibit antimicrobial activity against various bacterial or fungal strains.

Herbicidal Activity:

Papers like [] and [] discuss the development of herbicides featuring similar structural elements. [] describes new synergistic herbicidal compositions containing flufenacet and flupyrsulfuron-methyl-sodium, highlighting the importance of specific chemical combinations for enhanced efficacy. This raises the possibility that "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" could potentially exhibit herbicidal activity, either alone or in combination with other compounds.

KSP Inhibition:

Paper [] describes the development of pyrazole and triazole compounds as inhibitors of KSP, a mitotic kinesin involved in cell division. While the specific structure of "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" differs, it shares some structural similarities with the compounds discussed in this paper. This suggests that the target compound could potentially exhibit KSP inhibitory activity, warranting further exploration.

Chemokine Receptor Modulation:

Paper [] details the development of 1,2-bis-sulfonamide derivatives as modulators of chemokine receptors, which play a crucial role in inflammatory and immune responses. Although "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" has a different structure, the presence of similar functional groups suggests that it could potentially interact with chemokine receptors, either as an agonist or antagonist.

Endothelin A Antagonism:

Paper [] describes the identification of a selective endothelin A antagonist, highlighting the importance of structure-metabolism relationships in drug development. While "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" has a different structure, the presence of similar aromatic rings and substituents suggests that it could potentially interact with the endothelin A receptor, warranting further investigation.

iNOS Dimerization Inhibition:

Paper [] focuses on the development of inhibitors of inducible nitric oxide synthase (iNOS) dimerization as potential therapeutic agents for inflammatory and autoimmune diseases. While the specific structure of "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" differs, the presence of similar aromatic rings and substituents suggests that it could potentially interfere with iNOS dimerization, warranting further exploration.

Xanthine Oxidase Inhibition:

Paper [] investigates the xanthine oxidase inhibitory potential of natural products and synthesized benzothiazine derivatives, highlighting the importance of specific structural features. While "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" has a different structure, the presence of similar heterocyclic moieties and substituents suggests that it could potentially exhibit xanthine oxidase inhibitory activity.

Cyclic AMP Regulation in Neutrophils:

Paper [] explores the inhibitory activity of substituted 2-propynylcyclohexyl adenosine A2A receptor agonists on human neutrophil oxidative activity via the cyclic AMP pathway. While "N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide" has a different structure, the presence of similar functional groups suggests that it could potentially interact with adenosine receptors or other components of the cyclic AMP signaling pathway, influencing neutrophil activity.

Relevance: While not directly analogous to N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, this compound showcases the importance of understanding metabolic stability during drug development. The research emphasizes how structural modifications, even slight, can significantly alter a compound's metabolic fate, a key consideration when designing new drugs like the target compound.

N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide (3)

Compound Description: This compound is an analog of compound 2 with improved metabolic stability both in vitro and in vivo. This improvement is attributed to the replacement of the 2-methylpropyl group with a 2-oxazolyl group.

Relevance: The improved metabolic stability of N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide (3) compared to its predecessor, compound 2, highlights the impact of structural modification on metabolic fate. This is relevant to the development of N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, suggesting that careful consideration of substituents can potentially enhance the target compound's metabolic stability.

Relevance: Despite sharing structural features with compounds 2 and 3, this compound demonstrates that optimization for one property, such as metabolic stability, can unexpectedly influence other pharmacokinetic characteristics. This highlights the need for a comprehensive understanding of a drug's behavior, including both metabolic and elimination pathways, which is relevant to the development of N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide.

Properties

CAS Number

1203349-31-8

Product Name

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide

Molecular Formula

C13H11F2N3O2

Molecular Weight

279.247

InChI

InChI=1S/C13H11F2N3O2/c1-8-4-13(20)18(7-16-8)6-12(19)17-9-2-3-10(14)11(15)5-9/h2-5,7H,6H2,1H3,(H,17,19)

InChI Key

ZYBAVXHGBMPQTH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC(=C(C=C2)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.